3-Acetamidocyclobutane-1-carboxylic acid chemical structure and properties
3-Acetamidocyclobutane-1-carboxylic acid chemical structure and properties
Executive Summary
3-Acetamidocyclobutane-1-carboxylic acid represents a specialized class of constrained
This guide details the structural architecture, validated synthetic routes, and physicochemical properties of this compound, with a specific focus on the critical distinction between cis and trans stereoisomers.
Part 1: Structural Architecture & Stereochemistry
The utility of 3-acetamidocyclobutane-1-carboxylic acid lies in its ability to project functional groups (the carboxylic acid and the acetamido group) into specific vectors.
Cyclobutane Conformation (The "Pucker")
The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1] This puckering creates distinct pseudo-axial and pseudo-equatorial positions.
Stereoisomerism: Cis vs. Trans
For 1,3-disubstituted cyclobutanes, stereochemistry dictates thermodynamic stability and biological activity.
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Cis-Isomer (Syn): Both substituents (acetamido and carboxyl) are on the same face of the ring. In the puckered conformation, the cis-1,3 isomer can adopt a diequatorial orientation. This minimizes transannular steric repulsion, making the cis isomer generally thermodynamically more stable than the trans isomer.
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Trans-Isomer (Anti): Substituents are on opposite faces. This forces one substituent into a pseudo-axial position while the other is pseudo-equatorial, or both into pseudo-axial positions (high energy).
Graphviz Diagram: Conformational Analysis The following diagram illustrates the relationship between the planar projection and the 3D puckered conformation.
Part 2: Physicochemical Profile[2]
The acetamido group reduces the basicity of the amine, while the cyclobutane ring lowers the lipophilicity compared to acyclic alkyl chains (e.g., pentanoic acid derivatives) due to compactness and lack of free rotation.
Table 1: Key Physicochemical Properties
| Property | Value (Predicted/Exp) | Significance in Drug Design |
| Molecular Formula | C | Small fragment, Rule-of-3 compliant. |
| Molecular Weight | 157.17 g/mol | Ideal for fragment-based screening. |
| pKa (Acid) | ~4.2 - 4.5 | Typical carboxylic acid; ionized at physiological pH. |
| LogP (Octanol/Water) | -0.4 to 0.1 | High water solubility; low membrane permeability unless prodrugged. |
| Topological Polar Surface Area (TPSA) | ~66 Ų | Good polarity for solubility; <140 Ų suggests good oral bioavailability. |
| H-Bond Donors / Acceptors | 2 / 3 | Excellent potential for specific receptor binding. |
Part 3: Synthetic Methodologies
The most robust synthetic route starts from 3-oxocyclobutane-1-carboxylic acid , a commercially available intermediate (notably optimized by PharmaBlock for continuous flow manufacturing).
Synthesis Workflow
The synthesis involves converting the ketone to an amine (via oxime) followed by acetylation. This route allows for the separation of isomers at the amino-acid stage or the final stage.
Graphviz Diagram: Synthetic Route
Detailed Experimental Protocol
Note: This protocol is a composite of standard methodologies for cyclobutane amino acids.
Step 1: Oxime Formation
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Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in water/ethanol (1:1).
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Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
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Stir at room temperature for 2–4 hours.
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Validation : Monitor consumption of ketone by TLC or LC-MS.
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Concentrate and extract with ethyl acetate to isolate the oxime.
Step 2: Reduction to Amino Acid
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Dissolve the oxime in Methanol or Ethanol.
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Catalytic Hydrogenation : Add 10% Pd/C (10 wt%) and stir under H
atmosphere (balloon pressure usually sufficient, or 50 psi for faster rate).-
Alternative: Use NaBH
(4 eq) with NiCl (catalytic) for chemical reduction.
-
-
Filter through Celite to remove catalyst.
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Isomer Note : This reduction typically yields a mixture of cis and trans isomers. The cis isomer is often favored or can be enriched by crystallization from water/ethanol.
Step 3: Acetylation
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Suspend 3-aminocyclobutane-1-carboxylic acid in 2M NaOH (aq) at 0°C.
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Dropwise add Acetic Anhydride (1.2 eq) while maintaining pH > 9 with additional NaOH.
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Stir for 1 hour at 0°C, then warm to room temperature.
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Acidify carefully with HCl to pH ~2 to precipitate the product or extract with EtOAc.
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Purification : Recrystallization from water/isopropanol.
Part 4: Analytical Characterization
Distinguishing between cis and trans isomers is critical for quality control.
NMR Spectroscopy (1H NMR)
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Symmetry : Both isomers possess a plane of symmetry passing through C1 and C3.
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Methine Protons (H1/H3) :
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In the cis isomer, the H1 and H3 protons are often more shielded (upfield) compared to the trans isomer due to the anisotropy of the ring in the diequatorial conformation.
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Coupling : The splitting pattern of the methylene protons (H2/H4) is the diagnostic feature. The cis isomer typically displays a more complex AA'BB' multiplet due to the magnetic non-equivalence of the "face-up" vs "face-down" protons relative to the substituents.
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Mass Spectrometry
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ESI-MS : Shows [M+H]+ at m/z 158.1 and [M-H]- at m/z 156.1.
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Fragmentation often shows loss of the acetyl group (M-42) or CO2 (M-44).
Part 5: Applications in Drug Discovery[3]
Peptidomimetics (GABA Analogs)
3-Acetamidocyclobutane-1-carboxylic acid is a structural analog of
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Constrained Agonists : The rigid cyclobutane ring locks the distance between the H-bond donor (amide NH) and acceptor (acid COOH), potentially increasing selectivity for specific GABA receptor subtypes compared to the flexible linear GABA.
Linkers in PROTACs and FBDD
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Rigid Linkers : In Proteolysis Targeting Chimeras (PROTACs), the linker geometry is crucial for ternary complex formation. This scaffold provides a defined "exit vector" angle (~180° for trans, ~120° for cis), allowing precise orientation of the warhead and E3 ligase ligand.
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Bioisostere : It serves as a bioisostere for phenyl rings or saturated cyclohexanes, offering different solubility and metabolic profiles (lower lipophilicity than cyclohexane).
References
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PharmaBlock Sciences . (2023). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. ACS Green Chemistry Institute. Link
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National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 68221108, 3-acetamidocyclobutane-1-carboxylic acid. Link
- Wiberg, K. B. (1965). Conformational Analysis of Cyclobutanes. Journal of the American Chemical Society. (Contextual grounding on cyclobutane pucker energetics).
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Cheméo . (2025). Physical Properties of Cyclobutane Carboxylic Acid Derivatives. Link
